

Comparative Guide to the Structural Validation of 5-Formyl-2-methoxybenzenesulfonamide

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Compound of Interest

Compound Name:	5-Formyl-2-methoxybenzenesulfonamide
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized **5-Formyl-2-methoxybenzenesulfonamide**, a known impurity of the alpha-1 adrenergic receptor antagonist, Tamsulosin.^{[1][2][3]} This document outlines detailed experimental protocols, presents comparative data for the target compound and its structural analogs, and visualizes key workflows and biological pathways.

Introduction

5-Formyl-2-methoxybenzenesulfonamide (Tamsulosin EP Impurity E) is a critical compound to monitor during the synthesis and formulation of Tamsulosin, a widely prescribed medication for benign prostatic hyperplasia.^{[1][2][3]} Accurate structural elucidation and purity assessment are paramount for ensuring the safety and efficacy of the final drug product. This guide details the standard analytical methodologies employed for this purpose and compares the spectral characteristics of **5-Formyl-2-methoxybenzenesulfonamide** with relevant structural alternatives.

Structural Validation of 5-Formyl-2-methoxybenzenesulfonamide

The definitive structure of a synthesized organic molecule like **5-Formyl-2-methoxybenzenesulfonamide** is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Experimental Protocols

A plausible synthetic route to **5-Formyl-2-methoxybenzenesulfonamide** can be adapted from procedures for related compounds. A potential two-step synthesis is outlined below:

Step 1: Formylation of 2-methoxybenzenesulfonamide

A common method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction.

- Reactants: 2-methoxybenzenesulfonamide, phosphoryl chloride (POCl_3), and N,N-dimethylformamide (DMF).
- Procedure: 2-methoxybenzenesulfonamide is dissolved in DMF and cooled in an ice bath. POCl_3 is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with ice-water and neutralized to precipitate the product.
- Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure **5-Formyl-2-methoxybenzenesulfonamide**.

Step 2: Structural Validation Workflow

The identity and purity of the synthesized compound are confirmed using the following analytical techniques:

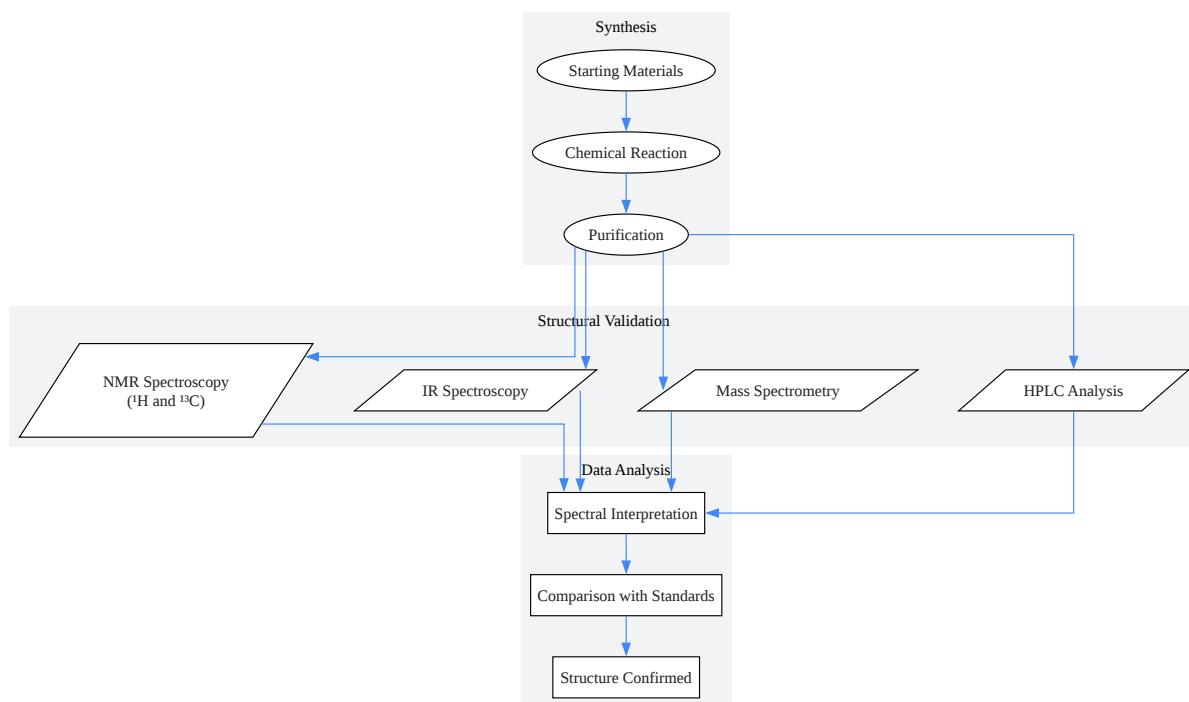
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Figure 1: Experimental workflow for the synthesis and structural validation of **5-Formyl-2-methoxybenzenesulfonamide**.

Data Presentation: Spectroscopic Analysis

The following tables summarize the expected spectral data for **5-Formyl-2-methoxybenzenesulfonamide** based on typical values for similar structures.

Table 1: ^1H NMR (Proton Nuclear Magnetic Resonance) Data (400 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.90	s	1H	Aldehyde proton (-CHO)
~8.20	d	1H	Aromatic proton (H-6)
~7.90	dd	1H	Aromatic proton (H-4)
~7.20	d	1H	Aromatic proton (H-3)
~5.00	br s	2H	Sulfonamide protons (- SO_2NH_2)
~4.00	s	3H	Methoxy protons (- OCH_3)

Table 2: ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (100 MHz, CDCl_3)

Chemical Shift (ppm)	Assignment
~190.0	Aldehyde carbon (C=O)
~160.0	Aromatic carbon (C-2)
~135.0	Aromatic carbon (C-5)
~130.0	Aromatic carbon (C-6)
~128.0	Aromatic carbon (C-4)
~125.0	Aromatic carbon (C-1)
~112.0	Aromatic carbon (C-3)
~56.0	Methoxy carbon (-OCH ₃)

Table 3: FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (sulfonamide)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1340, ~1160	Strong	S=O stretch (sulfonamide)
~1250	Strong	C-O stretch (methoxy)

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
215	[M] ⁺ (Molecular ion)
214	[M-H] ⁺
186	[M-CHO] ⁺
136	[M-SO ₂ NH ₂] ⁺

Comparison with Structural Alternatives

To provide a comprehensive analysis, the spectral data of **5-Formyl-2-methoxybenzenesulfonamide** is compared with two structural isomers: 4-Formyl-2-methoxybenzenesulfonamide and 3-Formyl-4-methoxybenzenesulfonamide. The key differentiating features in their spectra arise from the different substitution patterns on the benzene ring.

Table 5: Comparative ¹H NMR Data of Isomers

Compound	Aldehyde Proton (ppm)	Aromatic Proton Pattern	Methoxy Proton (ppm)
5-Formyl-2-methoxybenzenesulfonamide	~9.90	Three distinct aromatic signals	~4.00
4-Formyl-2-methoxybenzenesulfonamide	~9.85	Three distinct aromatic signals	~3.95
3-Formyl-4-methoxybenzenesulfonamide	~10.0	Three distinct aromatic signals	~4.05

Note: While the chemical shifts are similar, the coupling patterns and precise shifts in the aromatic region will be distinct for each isomer, allowing for unambiguous identification.

Biological Context: Relevance to α 1-Adrenergic Receptor Signaling

5-Formyl-2-methoxybenzenesulfonamide is an impurity of Tamsulosin, a selective antagonist of α 1A and α 1D adrenergic receptors.^[4] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine, trigger a signaling cascade leading to smooth muscle contraction, particularly in the prostate and bladder neck.^[5] ^[6] Tamsulosin's therapeutic effect in benign prostatic hyperplasia stems from its ability to block this pathway, leading to muscle relaxation and improved urinary flow.^[5]^[6]

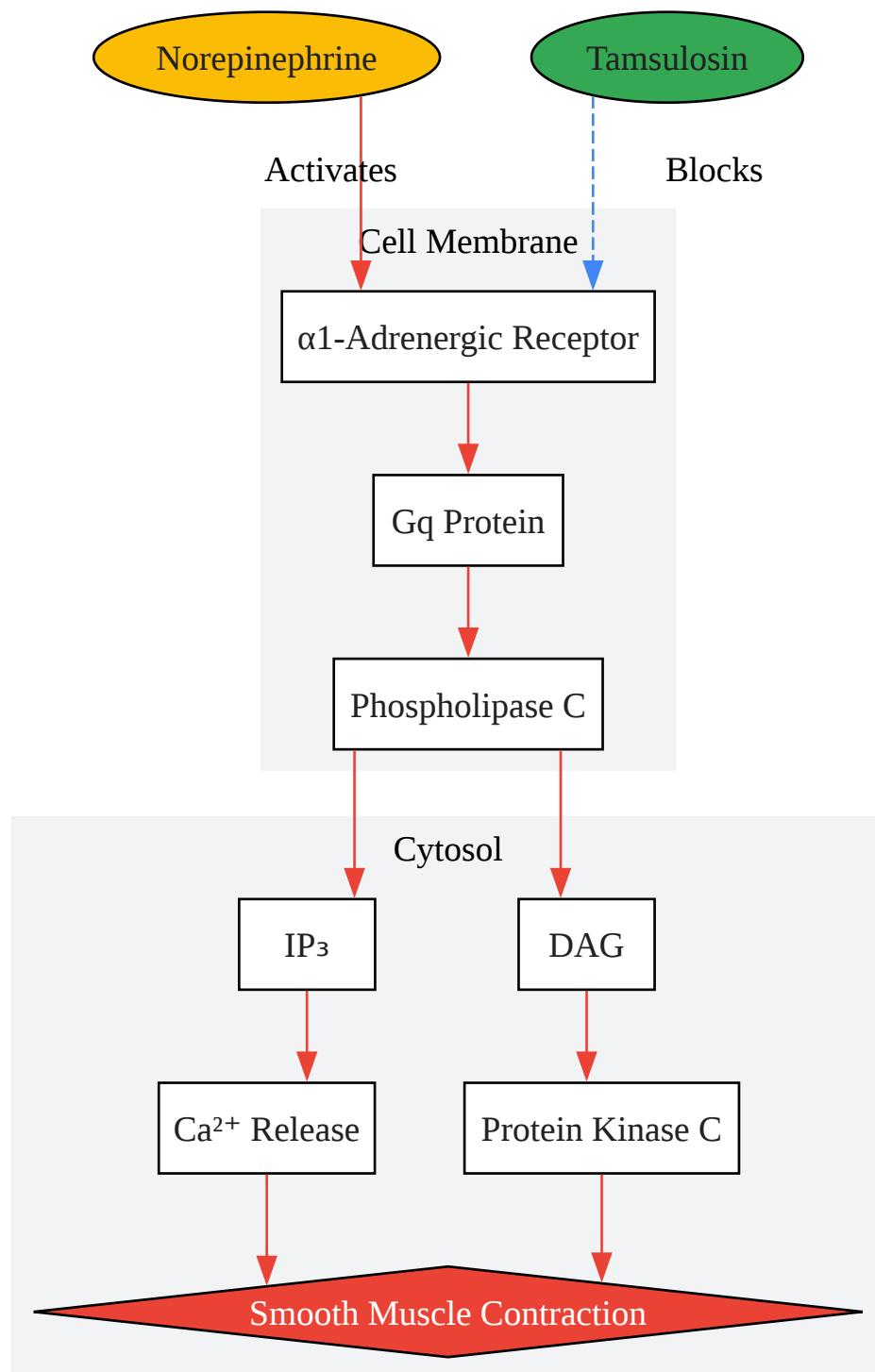
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Figure 2: Simplified signaling pathway of the α_1 -adrenergic receptor and the inhibitory action of Tamsulosin.

The presence of impurities like **5-Formyl-2-methoxybenzenesulfonamide** could potentially interfere with the desired pharmacological activity of Tamsulosin or introduce off-target effects. Therefore, its structural confirmation and quantification are crucial aspects of quality control in drug manufacturing.

Conclusion

The structural validation of synthesized **5-Formyl-2-methoxybenzenesulfonamide** relies on a multi-pronged analytical approach. A combination of NMR, IR, and mass spectrometry provides a detailed and unambiguous structural elucidation. Comparison with spectral data of known standards and structural isomers is essential for definitive identification. Understanding the biological context of this compound as a Tamsulosin impurity highlights the importance of rigorous analytical control in ensuring the safety and efficacy of pharmaceutical products.

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